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Compound of Interest

Compound Name: Benzo[d]thiazol-6-ylmethanol

Cat. No.: B011606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for benzothiazole derivatives, with a predictive focus on

Benzo[d]thiazol-6-ylmethanol. Due to the limited availability of direct experimental data for

Benzo[d]thiazol-6-ylmethanol, this document leverages spectral information from closely

related isomers and analogues to forecast its characteristic spectroscopic features. This

approach offers a valuable reference for the identification and characterization of this

compound in research and development settings.

Comparison of NMR and Mass Spectrometry Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data

for several benzothiazole derivatives. This data serves as a basis for predicting the spectral

properties of Benzo[d]thiazol-6-ylmethanol.

Table 1: ¹H NMR Data of Benzothiazole Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b011606?utm_src=pdf-interest
https://www.benchchem.com/product/b011606?utm_src=pdf-body
https://www.benchchem.com/product/b011606?utm_src=pdf-body
https://www.benchchem.com/product/b011606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

3-(Benzo[d]thiazol-2-yl)-6-

methyl-2H-chromen-2-one[1]
DMSO-d₆

2.40 (s, 3H, CH₃), 7.42–8.18

(m, 7H, Ar-H), 9.19 (s, 1H,

pyran-H)

3-(Benzo[d]thiazol-2-yl)-2H-

chromen-2-one[2]
DMSO-d₆

7.46–8.21 (m, 8H, Ar-H), 9.26

(s, 1H, pyran-H)

N-(Benzo[d]thiazol-2-yl)-4-

(chloromethyl)benzamide[3]
DMSO-d₆

4.85 (s, 2H, -CH₂-), 7.33 (t, J =

7.3 Hz, 1H, benzothiazole-H),

7.47 (t, J = 7.8 Hz, 1H,

benzothiazole-H), 7.62 (d, J =

7.1 Hz, 2H, benzene-H), 7.79

(d, J = 7.9 Hz, 1H,

benzothiazole-H), 8.02 (d, J =

7.9 Hz, 1H, benzothiazole-H),

8.14 (d, J = 7.0 Hz, 2H,

benzene-H)

Benzothiazole[4] CDCl₃

7.46 (m, 1H), 7.51 (m, 1H),

7.94 (m, 1H), 8.14 (m, 1H),

8.971 (s, 1H)
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Compound Solvent Chemical Shifts (δ, ppm)

3-(Benzo[d]thiazol-2-yl)-6-

methyl-2H-chromen-2-one[1]
DMSO-d₆

20.8 (CH₃), 116.5, 119.0,

120.0, 122.7, 123.0, 124.5,

125.9, 127.2, 128.6, 130.2,

135.2, 136.4, 142.4, 152.4

(aromatic C), 160.0 (C=N),

160.4 (C=O)

3-(Benzo[d]thiazol-2-yl)-2H-

chromen-2-one[2]
DMSO-d₆

116.7, 119.2, 119.8, 122.7,

123.0, 125.7, 125.9, 127.2,

130.7, 134.2, 136.4, 142.5,

152.4, 153.8 (aromatic C),

159.9 (C=N), 160.1 (C=O)

N-(pyrimidin-2-

yl)benzo[d]thiazol-2-amine

derivative[5]

CDCl₃

42.6, 103.1, 103.2, 114.9,

115.9, 116.0, 116.3, 122.2,

123.0, 124.4, 129.0, 131.3,

131.4, 135.8, 147.8, 156.9,

157.3, 160.2, 169.2

Table 3: Mass Spectrometry Data of Benzothiazole Derivatives

Compound Ionization Mode m/z (relative intensity, %)

3-(Benzo[d]thiazol-2-yl)-6-

methyl-2H-chromen-2-one[1]
EI 293 [M]⁺ (100)

3-(Benzo[d]thiazol-2-yl)-2H-

chromen-2-one[2]
EI

279 [M]⁺ (4.06), 105 (100), 77

(58.06)

Benzothiazole[6] EI
135 [M]⁺ (100), 108 (34.6), 82

(12.4), 69 (23.1)

Predicted Spectroscopic Data for Benzo[d]thiazol-6-
ylmethanol
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Based on the analysis of the related compounds, the following are the predicted key

spectroscopic features for Benzo[d]thiazol-6-ylmethanol:

¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the

benzothiazole ring system, a singlet for the benzylic methylene protons (-CH₂OH), and a

broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O. The chemical

shifts of the aromatic protons will be influenced by the position of the hydroxymethyl group.

¹³C NMR: The spectrum should display signals for the eight carbon atoms. The

hydroxymethyl group will introduce a signal around 60-65 ppm. The aromatic carbons will

appear in the typical region of 110-155 ppm.

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to

the molecular weight of Benzo[d]thiazol-6-ylmethanol (C₈H₇NOS).[7] Common

fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments

from the thiazole ring.

Experimental Protocols
The following are generalized experimental protocols for NMR and mass spectrometry analysis

based on the referenced literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][8]

Samples are dissolved in a deuterated solvent, commonly CDCl₃ or DMSO-d₆.[1][2][8]

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.[8] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can

be employed for complete spectral assignment.[9]

Mass Spectrometry

Mass spectra are generally obtained using an electron ionization (EI) source.[1][2] For more

sensitive analysis, especially for determining the accurate mass, electrospray ionization (ESI)

coupled with a high-resolution mass spectrometer (HRMS) is used.[3][5]
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Visualizing Analytical Workflows and Structural
Relationships
The following diagrams illustrate the general workflow for compound characterization and the

structural comparison of benzothiazole isomers.

Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation

Chemical Synthesis

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(EI, ESI-HRMS)

Data Analysis & Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for chemical synthesis, purification, and structural elucidation using

NMR and mass spectrometry.
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Benzothiazole Methanol Isomers

Related Benzothiazole Structures

Benzo[d]thiazol-6-ylmethanol
(Target Compound) (2-Aminobenzo[d]thiazol-6-yl)methanol
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Caption: Structural relationships between Benzo[d]thiazol-6-ylmethanol and other compared

benzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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